1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
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Description
1-(3-chlorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C21H25ClN2O3S and its molecular weight is 420.95. The purity is usually 95%.
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Scientific Research Applications
Molecular Catalysis for Methane Generation
Molecular catalysts, such as rhenium tricarbonyl complexes, have shown potential in the electrochemical reduction of carbon dioxide to methane, a crucial component of natural gas. These complexes, coordinated by asymmetric diimine ligands, catalyze the conversion of CO2 to CO and CH4, demonstrating the atomic-level tunability of molecular structures for challenging reactions like CO2 reduction to valuable products. This research opens pathways for developing more efficient systems for methane production from CO2, contributing to sustainable energy solutions (Nganga et al., 2021).
Chemical Structure and Bonding Patterns
Studies on various sulfonamide compounds, including those related to the queried chemical, have provided insights into the conformation, bond parameters, and hydrogen bonding patterns that impact their physical properties and potential bioactivities. For example, analyses of N-(2,3-Dichlorophenyl)methanesulfonamide and related compounds have detailed their molecular packing, hydrogen bond interactions, and structural conformations, which are essential for understanding their reactivity and interactions with biological systems (Gowda, Foro, & Fuess, 2007).
Metal Mediated Biological Activity
Quinolinyl sulfonamides have been identified as potent methionine aminopeptidase inhibitors, exhibiting various inhibitory potencies across different metal forms of the enzyme. Their mechanism of inhibition, involving metal complex formation at the enzyme's active site, underscores the role of metal interactions in modulating biological activities. This research highlights the potential of sulfonamides in developing novel therapeutic agents through metal-mediated pathways (Huang et al., 2006).
Synthesis and Molecular Recognition
The synthesis and structural elucidation of sulfonamide derivatives have contributed to understanding their potential for molecular recognition and binding interactions. For instance, studies on the synthesis of sulfonamide compounds with specific structural motifs have shed light on their ability to form complexes with other molecules, revealing their application potential in molecular recognition and possibly drug design (Mikhailov et al., 2016).
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15(2)10-11-24-20-8-7-19(13-17(20)6-9-21(24)25)23-28(26,27)14-16-4-3-5-18(22)12-16/h3-5,7-8,12-13,15,23H,6,9-11,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXYHNWQZPKXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.